(E)-10-Oxo-8-decenoic acid
Overview
Description
A compound’s description often includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, reagents, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes.Scientific Research Applications
Mycelial Growth and Mushroom Yield Enhancement : ODA stimulates mycelial growth and stipe elongation in Agaricus bisporus, a type of mushroom. It has been observed to increase mushroom yield, particularly at the first flush, when added to the casing layer in the form of mushroom powder. This suggests a potential role of ODA in the initiation of fruiting in mushrooms (Mau, Beelman, & Ziegler, 1992).
Synthesis in Royal Jelly and Queen Substance : ODA and related compounds, like 10-Hydroxy-(E)-2-decenoic acid and 9-oxo-(E)-2-decenoic acid, are synthesized from 10-hydroxy-3-decenoic acid and 9,9-ethylenedioxy-3-decenoic acid, prepared by the ring-opening reaction of β-vinyl-β-propiolactone with Grignard reagents. These compounds are significant components of royal jelly and queen substances in bees (Fujisawa, Sato, & Itoh, 1982).
Enzymatic Cleavage in Mushrooms : ODA is produced from the enzymatic cleavage of linoleic acid in mushrooms. A study isolated a protein fraction from mushroom extract that cleaves linoleic acid into 1-octen-3-ol and ODA, with the oxygen in ODA's carbonyl group primarily originating from gaseous oxygen (Wurzenberger & Grosch, 1984).
Microwave Assisted Synthesis : A microwave-assisted synthesis method for 9-oxo-2(E)-decenoic acid, closely related to ODA, has been developed. This method is significant for its timeliness, ease of workability, and environmental friendliness (Kad et al., 2001).
Enzymatic Production and Recovery Methods : Enzymatic methods have been developed for the biosynthesis and recovery of ODA using crude homogenates from mushrooms. This includes optimizing reaction conditions for maximum yield and developing a two-step recovery method to obtain ODA with high purity (Morawicki, Beelman, & Peterson, 2005).
Antifungal Activity : ODA exhibits antifungal activity against Penicillium expansum, a common food spoilage organism. This activity varies depending on the concentration and pH, suggesting potential uses of ODA as a natural food preservative (Okull, Beelman, & Gourama, 2003).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. It includes toxicity information, safety precautions, proper storage and disposal methods, and first aid measures.
Future Directions
This involves discussing potential areas of future research or applications of the compound. It could include potential uses, improvements in synthesis methods, or new reactions involving the compound.
properties
IUPAC Name |
(E)-10-oxodec-8-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h5,7,9H,1-4,6,8H2,(H,12,13)/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAQBOMIASXPQW-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCC(=O)O)CC/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (E)-10-Oxo-8-decenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040883 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(E)-10-Oxo-8-decenoic acid | |
CAS RN |
69152-89-2 | |
Record name | (8E)-10-Oxo-8-decenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69152-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-10-Oxo-8-decenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040883 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
49 - 51 °C | |
Record name | (E)-10-Oxo-8-decenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040883 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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